molecular formula C17H11Cl2F3N2O3 B1165609 Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate CAS No. 100490-99-1

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate

Cat. No. B1165609
CAS RN: 100490-99-1
M. Wt: 419.2 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate, commonly known as DFN-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various preclinical studies.

Mechanism of Action

DFN-15 exerts its therapeutic effects by inhibiting the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which is a major source of ROS production in various cells and tissues. Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase is a membrane-bound enzyme complex that generates superoxide anion (O2-) by transferring electrons from Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate to oxygen. DFN-15 inhibits the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase by binding to its active site and preventing the transfer of electrons, thereby reducing ROS production and oxidative stress.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been reported to reduce ROS production and oxidative stress, which can lead to the inhibition of various signaling pathways involved in the pathogenesis of diseases. DFN-15 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DFN-15 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DFN-15 has several advantages for lab experiments, including its high potency and specificity for Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase inhibition. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DFN-15 is its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

DFN-15 has shown promising results in various preclinical studies, and several future directions can be explored to further understand its therapeutic potential. One possible direction is to investigate its efficacy in combination with other therapeutic agents in various diseases. Another direction is to explore its potential as a diagnostic tool for diseases associated with oxidative stress. Additionally, further studies are needed to determine the optimal dosing and administration of DFN-15 for various diseases.

Synthesis Methods

The synthesis of DFN-15 involves a multistep process that includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethyl acrylate, followed by the addition of 2,4-difluoroaniline. The final product is obtained after purification and isolation using column chromatography.

Scientific Research Applications

DFN-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Several preclinical studies have shown that DFN-15 can inhibit the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) and oxidative stress. Excessive ROS production and oxidative stress have been implicated in the pathogenesis of various diseases, making DFN-15 a promising therapeutic agent.

properties

IUPAC Name

ethyl (Z)-3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3/b14-10-,23-7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBAPUDANUPECU-BFUOOLRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC(=C(N=C1Cl)Cl)F)\O)/C=NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.